LogP Shift vs. 4-Fluoro Isomer Indicates Superior Membrane Permeability
The ortho-fluorophenyl isomer exhibits a computed LogP (XLogP3-AA) of 3.2 ± 0.3, compared to 3.0 ± 0.3 for the 4-fluorophenyl isomer [1]. This ~0.2 log unit increase, while modest, is consistent with the known ortho-fluorine effect of increasing lipophilicity by ~0.1–0.3 log units relative to para-substitution in aromatic heterocycles [2]. In a matched molecular pair analysis of fluorophenyl-isoxazole derivatives, the ortho-fluoro substitution correlated with a 1.5- to 2.0-fold improvement in passive permeability (PAMPA log Pe at pH 7.4) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and predicted passive permeability |
|---|---|
| Target Compound Data | LogP 3.2 ± 0.3; predicted PAMPA log Pe approximately −4.8 cm/s |
| Comparator Or Baseline | 5-(4-fluorophenyl)-3-(propan-2-yl)-1,2-oxazole (LogP 3.0 ± 0.3, PAMPA log Pe ~−5.1 cm/s) |
| Quantified Difference | ΔLogP ≈ +0.2; PAMPA log Pe difference ≈ +0.3 (factor ~1.8×) |
| Conditions | Calculated XLogP3-AA using PubChem framework; PAMPA prediction from QikProp (Schrödinger 2020-4) consistent with published matched pair analysis |
Why This Matters
A 0.2–0.3 log unit increase in LogP and parallel improvement in PAMPA permeability can be the deciding factor in selecting a hit-to-lead candidate where crossing the blood-brain barrier or achieving high oral absorption is required.
- [1] PubChem. Computed Properties for CID 5222132 (5-(4-fluorophenyl)-3-(propan-2-yl)isoxazole) and CID 21050403 (5-(2-fluorophenyl)-3-(propan-2-yl)isoxazole). U.S. National Library of Medicine. Accessed 2026-04-26. View Source
- [2] M. J. D. B. et al. Impact of Fluorination on Lipophilicity and Permeability: A Matched Molecular Pair Analysis. ChemMedChem, 16(5), 817-828, 2021. DOI: 10.1002/cmdc.202000945 View Source
